molecular formula C18H19Cl2N3O2 B277746 4-(2,3-dichlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide

4-(2,3-dichlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide

Cat. No. B277746
M. Wt: 380.3 g/mol
InChI Key: DQGUXTXXVOFVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dichlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as AG-1478, is a synthetic compound that belongs to the family of tyrosine kinase inhibitors. It was first synthesized in the late 1990s and has been extensively studied for its potential applications in cancer treatment.

Mechanism of Action

4-(2,3-dichlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide inhibits the activity of the EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. By inhibiting the activity of EGFR, 4-(2,3-dichlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide can induce apoptosis (programmed cell death) in cancer cells and prevent their growth and metastasis.
Biochemical and Physiological Effects:
4-(2,3-dichlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects on cancer cells. It can inhibit the phosphorylation of EGFR and downstream signaling proteins, such as AKT and ERK, which are involved in cell proliferation and survival. 4-(2,3-dichlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide can also induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2, which promotes cell death in cancer cells.

Advantages and Limitations for Lab Experiments

4-(2,3-dichlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer development and progression. 4-(2,3-dichlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, 4-(2,3-dichlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. 4-(2,3-dichlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide can also have off-target effects on other kinases, which can complicate data interpretation.

Future Directions

There are several future directions for research on 4-(2,3-dichlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is the development of new analogs of 4-(2,3-dichlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide that have improved solubility and specificity. Another area of interest is the combination of 4-(2,3-dichlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide with other cancer therapies, such as chemotherapy and radiation therapy, to improve their efficacy. Additionally, the role of EGFR in cancer stem cells and the potential use of 4-(2,3-dichlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide in targeting these cells is an area of active research.

Synthesis Methods

The synthesis of 4-(2,3-dichlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide involves a multistep process that starts with the reaction of 2,3-dichloroaniline with 2-methoxybenzaldehyde to form an intermediate compound. The intermediate is then reacted with piperazine and isocyanate to obtain 4-(2,3-dichlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide.

Scientific Research Applications

4-(2,3-dichlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in cancer treatment. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is known to play a crucial role in the development and progression of various types of cancer. 4-(2,3-dichlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been tested in clinical trials for the treatment of various cancers, including breast, lung, and head and neck cancers.

properties

Product Name

4-(2,3-dichlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide

Molecular Formula

C18H19Cl2N3O2

Molecular Weight

380.3 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H19Cl2N3O2/c1-25-16-8-3-2-6-14(16)21-18(24)23-11-9-22(10-12-23)15-7-4-5-13(19)17(15)20/h2-8H,9-12H2,1H3,(H,21,24)

InChI Key

DQGUXTXXVOFVTJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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